N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}acetamide -

N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}acetamide

Catalog Number: EVT-3702020
CAS Number:
Molecular Formula: C16H14FN5O4S
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

  • Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease []. Form B of AZD-5423 demonstrates superior absorption after inhalation compared to Form A [].

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

  • Compound Description: This compound has been studied for its potential biological activity []. Its crystal structure reveals the presence of a methanol solvate [].

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Compound Description: This compound's crystal structure is characterized by a three-dimensional network formed through intermolecular hydrogen bonds involving water molecules [].

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound exhibited significant anticancer activity against the glioblastoma U-87 cell line, as demonstrated by MTT assay [, ]. It was found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells (a triple-negative breast cancer cell line) [, ].

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: These compounds are potent aromatase inhibitors with structural features similar to second- and third-generation nonsteroid anti-aromatase compounds []. Docking studies suggest that their inhibitory potency might be attributed to molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding [].

Bis(N-oxy-2-(1H-tetrazol-1-yl)acetamide κ2O,O′)-diaqua-zinc(II)

  • Compound Description: This compound, with the formula C6H12ZnN10O6, has a distinct crystal structure [].

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide (Compound 1)

    N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

    • Compound Description: These two compounds demonstrated noteworthy antioxidant activity [, ]. Their radical scavenging activity, as measured by the DPPH method, was approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant [, ].

    N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    • Compound Description: CPPHA is a positive allosteric modulator (PAM) of both mGluR1 and mGluR5, acting at a site distinct from the MPEP allosteric site []. It does not bind to the MPEP site and potentiates mGluR5 responses differently than VU-29 [].

    MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

    • Compound Description: MF498 is a selective antagonist of the E prostanoid receptor 4 (EP4) []. It demonstrates efficacy in reducing inflammation in a rat model of rheumatoid arthritis (adjuvant-induced arthritis) and alleviating pain in a guinea pig model of osteoarthritis (iodoacetate-induced) []. MF498 displays good gastrointestinal tolerability and has a renal effect similar to the COX-2 inhibitor MF-tricyclic [].

    1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate

    • Compound Description: The crystal structure of this compound, with the formula C21H20FN3O6S, has been determined [].

    N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

    • Compound Description: This compound's crystal structure reveals a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom []. Intramolecular hydrogen bonds influence the conformation of the phenylsulfonyl substituent [].
    • Compound Description: This series of compounds exhibited promising antibacterial and antifungal activities []. Notably, the compound with a 3,5-dimethylphenyl substituent on the acetamide nitrogen displayed good antimicrobial potential with low hemolytic activity [].

    N-(4-{[(4-Methoxyphenethyl)(substituted)amino]sulfonyl}phenyl)acetamides

    • Compound Description: This series of sulfonamide derivatives exhibited potent urease inhibitory activity []. Compound 5f, with a specific substitution pattern, demonstrated exceptional enzyme inhibitory activity with an IC50 value significantly lower than the standard thiourea []. Molecular docking studies indicated favorable binding interactions with the active site of the urease enzyme [].
    • Compound Description: Four specific derivatives within this series, with varying aryl substitutions (methoxyphenyl, fluorophenyl, methylphenyl, and 3,4-dimethylphenyl), were synthesized and characterized []. Crystal structure analysis revealed distinct supramolecular architectures influenced by intermolecular interactions such as hydrogen bonding and π-π interactions [].
    • Compound Description: These novel compounds were synthesized and screened for their cytotoxic activity against PANC-1, HepG2, and MCF7 cell lines [].

    N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (Compound 1)

    • Compound Description: This compound was identified as a potential inhibitor of the S100A2-p53 protein-protein interaction through in silico screening [, ]. It exhibited moderate growth inhibition activity against the MiaPaCa-2 pancreatic cancer cell line [, ].
    • Compound Description: Brifentanil is a potent analgesic compound with a short duration of action []. It exhibits significantly higher analgesic potency compared to morphine and fentanyl [].

    N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404)

    • Compound Description: AM404 is a metabolite of paracetamol that inhibits endocannabinoid cellular uptake and shows weak binding affinity for CB1 and CB2 cannabinoid receptors []. It is formed in vivo by fatty acid amide hydrolase (FAAH) [].
    • Compound Description: These two compounds were identified as potential anti-tuberculosis agents through in silico studies, exhibiting inhibitory activity against InhA and EthR, enzymes crucial for Mycobacterium tuberculosis viability []. Molecular docking analysis, drug-likeness evaluation, ADMET profiling, and molecular dynamics simulation studies were conducted to assess their potential [].

    3-cyano-4,6-dimethylpyridine-2(1H)-thione

    • Compound Description: This compound serves as a key intermediate in the synthesis of various pyridine derivatives, including neonicotinoid analogues [].

    Properties

    Product Name

    N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}acetamide

    IUPAC Name

    N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfonylacetamide

    Molecular Formula

    C16H14FN5O4S

    Molecular Weight

    391.4 g/mol

    InChI

    InChI=1S/C16H14FN5O4S/c1-26-14-8-6-13(7-9-14)22-16(19-20-21-22)27(24,25)10-15(23)18-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H,18,23)

    InChI Key

    ZPBDWTJOZUKJEX-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.